Superior Reactivity for N-Alkylation Compared to Chloro Analog
In nucleophilic substitution reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This class-level reactivity difference is a primary driver for selecting the bromo analog over the chloro analog, 3-chloro-N,N-dimethylpropan-1-amine (CAS 5407-04-5), when rapid and high-yielding alkylation is required .
| Evidence Dimension | Relative Reactivity in SN2 Reactions (Qualitative) |
|---|---|
| Target Compound Data | High relative reactivity (C-Br bond) |
| Comparator Or Baseline | 3-chloro-N,N-dimethylpropan-1-amine (CAS 5407-04-5) |
| Quantified Difference | Bromo analog is more reactive than chloro analog . |
| Conditions | General SN2 alkylation conditions |
Why This Matters
This ensures faster reaction times and higher yields for the installation of the dimethylaminopropyl group, a critical step in the synthesis of many pharmaceuticals.
